3-endo-Chloro-pinane (Technical Grade)

CAS No.:

Cat. No.: VC18575569

Molecular Formula: C10H17Cl

Molecular Weight: 172.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17Cl |

|---|---|

| Molecular Weight | 172.69 g/mol |

| IUPAC Name | (1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane |

| Standard InChI | InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |

| Standard InChI Key | PPXZTFXSBNJCKA-UYXSQOIJSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl |

| Canonical SMILES | CC1C2CC(C2(C)C)CC1Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

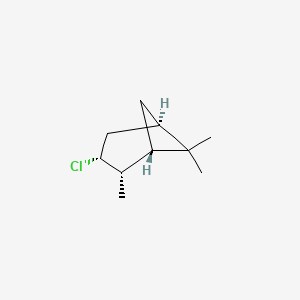

3-endo-Chloro-pinane belongs to the pinane family, featuring a bicyclic structure comprising a cyclohexane ring fused to a cyclopentane ring. The chlorine atom occupies the 3-endo position, conferring distinct stereochemical and electronic properties. The endo configuration ensures the chlorine substituent is oriented toward the bridgehead, influencing reactivity in substitution and elimination reactions .

Key Structural Features:

-

Molecular Formula:

-

Molecular Weight: 172.695 g/mol

-

Bicyclic Framework: Fused cyclohexane-cyclopentane system

-

Chirality: Two chiral centers at C-1 and C-5 (shared with pinene precursors) .

Physical Properties

Data from technical specifications and experimental studies reveal the following properties :

| Property | Value |

|---|---|

| Appearance | Colourless oil |

| Solubility | Slightly soluble in chloroform, methanol |

| Boiling Point | Not explicitly reported |

| Density | ~0.98 g/cm³ (estimated) |

| Storage Conditions | 4°C in sealed containers |

The compound’s low solubility in polar solvents aligns with its hydrophobic bicyclic structure, making it ideal for reactions in non-aqueous media.

Synthesis and Manufacturing

Historical Context

The synthesis of 3-endo-Chloro-pinane was first reported by Tatibouet (1951), who employed asymmetric chlorination of pinene derivatives . Modern methods leverage advances in stereoselective catalysis and green chemistry.

Chlorination of Pinene

α-Pinene or β-pinene undergoes electrophilic chlorination using reagents like or in the presence of Lewis acids (e.g., ) . The endo selectivity arises from steric hindrance at the exo position, directing chlorine addition to the 3-endo site.

Example Reaction:

\alpha\text{-Pinene} + \text{SO}_2\text{Cl}_2 \xrightarrow{\text{AlCl}_3} 3\text{-endo-Chloro-pinane} + \text{SO}_2}Asymmetric Synthesis

Chiral auxiliaries or enzymes enable enantioselective synthesis. For instance, lipase-mediated resolution of racemic mixtures yields enantiopure 3-endo-Chloro-pinane .

Industrial-Scale Production

Technical-grade batches prioritize cost-efficiency over purity. Typical yields range from 60–75%, with impurities including unreacted pinene and diastereomeric byproducts .

Applications in Organic Synthesis

Chiral Building Blocks

The rigid bicyclic framework and chlorine substituent make 3-endo-Chloro-pinane a valuable precursor for asymmetric synthesis:

-

Pharmaceutical Intermediates: Used in the synthesis of camphor analogs and terpene-derived therapeutics .

-

Agrochemicals: Serves as a scaffold for insecticides and herbicides due to its structural similarity to chlorinated terpenes .

Catalysis and Materials Science

-

Ligand Design: The chlorine atom coordinates with transition metals (e.g., Rh, Ir), forming catalysts for hydrogenation and oxidation reactions .

-

Polymer Additives: Enhances thermal stability in polyolefins by acting as a radical scavenger .

Biological and Pharmacological Activity

Antimicrobial Properties

Derivatives of 3-endo-Chloro-pinane exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Table 1: Antimicrobial Activity of 3-endo-Chloro-pinane Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against C. albicans |

|---|---|---|

| 3-endo-Chloro-pinane | 64 | 128 |

| Thioacetate derivative | 16 | 32 |

Future Directions

Green Synthesis

Developing solvent-free chlorination or biocatalytic methods to reduce waste .

Drug Discovery

Exploring 3-endo-Chloro-pinane’s role in targeted therapies for antibiotic-resistant infections and oncology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume